Calpain inhibitor II

Vue d'ensemble

Description

L’Inhibiteur de la Calpaïne II est un inhibiteur perméable aux cellules de la calpaïne I, de la calpaïne II, de la cathepsine L et de la cathepsine B. Il est largement utilisé dans la recherche scientifique en raison de sa capacité à inhiber l’activité de la calpaïne, qui est impliquée dans divers processus cellulaires tels que l’apoptose, la motilité cellulaire et la transduction du signal . L’Inhibiteur de la Calpaïne II a montré des applications thérapeutiques potentielles dans les maladies neurodégénératives, le cancer et les infections virales .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : L’Inhibiteur de la Calpaïne II est généralement synthétisé par une série de réactions chimiques impliquant la protection et la déprotection de groupes fonctionnels, ainsi que la formation de liaisons peptidiques. La synthèse commence par la protection du groupe amino d’un acide aminé, suivie du couplage de l’acide aminé protégé avec un autre dérivé d’acide aminé. L’étape finale implique la déprotection du groupe amino pour obtenir l’inhibiteur souhaité .

Méthodes de Production Industrielle : La production industrielle de l’Inhibiteur de la Calpaïne II implique une synthèse à grande échelle utilisant des synthétiseurs de peptides automatisés. Le processus comprend l’addition séquentielle d’acides aminés à une chaîne peptidique croissante, suivie d’une purification par chromatographie liquide haute performance (HPLC) pour obtenir le composé pur .

Analyse Des Réactions Chimiques

Types de Réactions : L’Inhibiteur de la Calpaïne II subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels de l’inhibiteur.

Substitution : Les réactions de substitution peuvent être utilisées pour introduire différents groupes fonctionnels dans la molécule.

Réactifs et Conditions Communes :

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des réactifs tels que les halogénoalcanes et les chlorures d’acyle sont couramment utilisés pour les réactions de substitution.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’Inhibiteur de la Calpaïne II avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des études et des applications supplémentaires .

4. Applications de la Recherche Scientifique

L’Inhibiteur de la Calpaïne II a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier le rôle de la calpaïne dans diverses réactions chimiques et voies.

Biologie : Employé en biologie cellulaire pour étudier les effets de l’inhibition de la calpaïne sur les processus cellulaires tels que l’apoptose, la motilité cellulaire et la transduction du signal.

Médecine : Exploré comme un agent thérapeutique potentiel pour les maladies neurodégénératives, le cancer et les infections virales.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les voies liées à la calpaïne.

Applications De Recherche Scientifique

Cancer Therapy

CPI-2 has emerged as a promising agent in the treatment of certain types of cancer, particularly acute lymphoblastic leukemia (ALL) and non-Hodgkin’s lymphoma (NHL).

Case Studies

- A study demonstrated that CPI-2 treatment led to significant apoptotic DNA fragmentation in ALL/NHL cells, confirmed by TUNEL assays . The results indicate that targeting calpain could be an effective strategy for treating these malignancies.

Neuroprotection

CPI-2 has been investigated for its neuroprotective properties, especially in the context of traumatic brain injury (TBI).

Neuroprotective Effects

- Inhibition of Calpain Activation : Research indicates that calpain-2 activation is prolonged after TBI, contributing to neuronal damage. CPI-2 administration has been shown to reduce markers of neurodegeneration and improve cognitive outcomes in animal models .

Research Findings

- In a controlled cortical impact model, systemic administration of CPI-2 significantly decreased levels of spectrin breakdown products (SBDP), which are markers of calpain activity. This reduction correlates with decreased neuronal cell death and improved functional recovery following TBI .

Viral Infections

CPI-2 has also been explored for its antiviral properties, particularly against SARS-CoV-2.

Mechanism Against SARS-CoV-2

- Regulation of ACE2 Levels : Calpain-2 facilitates the entry of SARS-CoV-2 by regulating ACE2 levels on the cell surface. Inhibition of calpain activity with CPI-2 can potentially reduce viral entry into host cells .

Efficacy Studies

- Studies show that CPI-2 exhibits broad-spectrum antiviral activity against coronaviruses, with effective inhibition observed at submicromolar concentrations . This suggests a potential role for CPI-2 in developing therapeutic strategies against COVID-19.

Data Summary Table

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Cancer Therapy | Induces apoptosis via caspase activation | Effective against ALL/NHL; selective targeting based on calpain expression |

| Neuroprotection | Reduces calpain activation post-TBI | Decreased neurodegeneration markers; improved cognitive outcomes |

| Viral Infections | Regulates ACE2 levels facilitating viral entry | Broad-spectrum antiviral activity against coronaviruses |

Mécanisme D'action

L’Inhibiteur de la Calpaïne II exerce ses effets en se liant au site actif des enzymes de la calpaïne, inhibant ainsi leur activité protéolytique. Cette inhibition empêche le clivage de divers substrats impliqués dans les processus cellulaires tels que l’apoptose et la transduction du signal. Le composé inhibe également la cathepsine L et la cathepsine B, qui sont impliquées dans la dégradation et le renouvellement des protéines .

Cibles Moléculaires et Voies :

Enzymes de la Calpaïne : Inhibition de la calpaïne I et de la calpaïne II.

Cathepsines : Inhibition de la cathepsine L et de la cathepsine B.

Voies : Implication dans les voies apoptotiques, la transduction du signal et la dégradation des protéines.

Comparaison Avec Des Composés Similaires

L’Inhibiteur de la Calpaïne II est comparé à d’autres composés similaires tels que l’Inhibiteur de la Calpaïne I, E-64-d et PD150606. Ces composés inhibent également l’activité de la calpaïne, mais diffèrent par leur spécificité, leur puissance et leur perméabilité cellulaire .

Composés Similaires :

Inhibiteur de la Calpaïne I : Un autre aldéhyde tripeptidique N-protégé avec des effets inhibiteurs similaires, mais une spécificité différente.

E-64-d : Un puissant inhibiteur de la calpaïne et d’autres protéases à cystéine, connu pour ses effets neuroprotecteurs.

PD150606 : Un inhibiteur de la calpaïne qui diminue la mort cellulaire induite par les facteurs de stress du réticulum endoplasmique et les toxiques chimiques réactifs

Unicité de l’Inhibiteur de la Calpaïne II : L’Inhibiteur de la Calpaïne II est unique en raison de ses effets inhibiteurs larges sur la calpaïne I, la calpaïne II, la cathepsine L et la cathepsine B, ce qui en fait un outil polyvalent dans la recherche scientifique et les applications thérapeutiques potentielles .

Activité Biologique

Calpain inhibitor II (CPI-2), also known as ALLM, is a potent cell-permeable inhibitor that targets calpain I, calpain II, cathepsin L, and cathepsin B. This compound has garnered attention for its potential therapeutic applications, particularly in the context of cancer and neuroprotection. This article explores the biological activity of CPI-2, highlighting its mechanisms of action, research findings, and implications for treatment.

CPI-2 functions primarily by inhibiting calpain proteases, which are calcium-dependent cysteine proteases involved in various cellular processes, including apoptosis and autophagy. The inhibition of calpain leads to the activation of the caspase cascade, promoting apoptosis in certain cancer cell lines. Notably, CPI-2 has been shown to induce apoptosis in acute lymphoblastic leukemia (ALL) and non-Hodgkin's lymphoma (NHL) cells through a mechanism that does not depend on protein tyrosine kinases (PTK) .

Biological Activity Data

The following table summarizes the inhibitory potency (Ki values) of CPI-2 against various targets:

| Target | Ki Value |

|---|---|

| Calpain I | 120 nM |

| Calpain II | 230 nM |

| Cathepsin L | 0.6 nM |

| Cathepsin B | 100 nM |

These values indicate that CPI-2 is a more potent inhibitor of cathepsin L compared to calpains I and II, which may have implications for its use in therapeutic settings .

Case Studies and Research Findings

- Apoptosis Induction in Cancer Cells : In a study involving human ALL and NHL cell lines, CPI-2 was found to trigger rapid apoptosis. The study demonstrated that caspase inhibitors could effectively block CPI-2-induced apoptosis, indicating the involvement of caspase activation through calpain inhibition . This finding positions CPI-2 as a promising candidate for developing new treatments for these malignancies.

- Neuroprotective Effects : Research has indicated that calpain-2 plays a detrimental role in neuronal injury following traumatic brain injury (TBI). Selective inhibition of calpain-2 using compounds like NA-101 has shown neuroprotective effects by reducing neuronal damage and enhancing learning and memory functions in animal models .

- Antiviral Activity : Recent studies have highlighted the potential role of CPI-2 as an antiviral agent against SARS-CoV-2. It was found that calpain inhibitors could significantly reduce viral entry into host cells by inhibiting the processing of the viral spike protein via cathepsin L . This suggests a dual mechanism where CPI-2 may inhibit both viral replication and entry.

- Role in Autophagy : The relationship between calpain activity and autophagy has been explored, revealing that calpain-2 can suppress autophagy while promoting apoptosis. Inhibition of calpain-2 enhances autophagic processes, suggesting that targeting this protease could be beneficial in conditions where autophagy is compromised .

Implications for Therapy

The diverse biological activities exhibited by CPI-2 underscore its potential as a therapeutic agent across various fields:

- Cancer Treatment : Its ability to induce apoptosis in cancer cells positions CPI-2 as a candidate for further development in treating hematological malignancies.

- Neuroprotection : Given its protective effects against neuronal damage post-TBI, CPI-2 may be useful in treating neurodegenerative diseases or acute brain injuries.

- Infectious Diseases : The antiviral properties against SARS-CoV-2 highlight its potential role in managing viral infections.

Propriétés

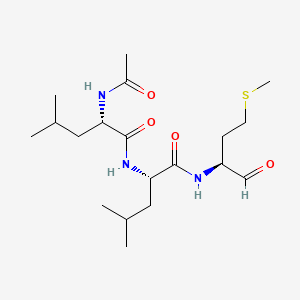

IUPAC Name |

(2S)-2-acetamido-4-methyl-N-[(2S)-4-methyl-1-[[(2S)-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35N3O4S/c1-12(2)9-16(20-14(5)24)19(26)22-17(10-13(3)4)18(25)21-15(11-23)7-8-27-6/h11-13,15-17H,7-10H2,1-6H3,(H,20,24)(H,21,25)(H,22,26)/t15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWLAIMXRBDUMH-ULQDDVLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90911499 | |

| Record name | 2-[(1-Hydroxyethylidene)amino]-N-(1-hydroxy-4-methyl-1-{[4-(methylsulfanyl)-1-oxobutan-2-yl]imino}pentan-2-yl)-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90911499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110115-07-6 | |

| Record name | N-Acetyl-L-leucyl-N-[(1S)-1-formyl-3-(methylthio)propyl]-L-leucinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110115-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylleucyl-leucyl-methioninal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110115076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(1-Hydroxyethylidene)amino]-N-(1-hydroxy-4-methyl-1-{[4-(methylsulfanyl)-1-oxobutan-2-yl]imino}pentan-2-yl)-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90911499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUAM-312 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D8SBU367Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.